2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide 2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 921544-64-1
VCID: VC11947212
InChI: InChI=1S/C24H19F3N4O3/c1-15-4-6-16(7-5-15)13-31-22(33)21-19(3-2-12-28-21)30(23(31)34)14-20(32)29-18-10-8-17(9-11-18)24(25,26)27/h2-12H,13-14H2,1H3,(H,29,32)
SMILES: CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=C(C=C4)C(F)(F)F
Molecular Formula: C24H19F3N4O3
Molecular Weight: 468.4 g/mol

2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide

CAS No.: 921544-64-1

Cat. No.: VC11947212

Molecular Formula: C24H19F3N4O3

Molecular Weight: 468.4 g/mol

* For research use only. Not for human or veterinary use.

2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide - 921544-64-1

Specification

CAS No. 921544-64-1
Molecular Formula C24H19F3N4O3
Molecular Weight 468.4 g/mol
IUPAC Name 2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C24H19F3N4O3/c1-15-4-6-16(7-5-15)13-31-22(33)21-19(3-2-12-28-21)30(23(31)34)14-20(32)29-18-10-8-17(9-11-18)24(25,26)27/h2-12H,13-14H2,1H3,(H,29,32)
Standard InChI Key QNPAYGHYPGQMRH-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=C(C=C4)C(F)(F)F
Canonical SMILES CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=C(C=C4)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The molecule’s backbone consists of a pyrido[3,2-d]pyrimidine system, a bicyclic heterocycle formed by fusing pyridine and pyrimidine rings. This core is substituted at position 3 with a 4-methylbenzyl group and at position 1 with an N-[4-(trifluoromethyl)phenyl]acetamide chain. The trifluoromethyl (-CF3_3) group introduces strong electron-withdrawing effects, enhancing metabolic stability and bioavailability compared to non-fluorinated analogs.

Molecular Formula and Weight

  • Molecular Formula: C24_{24}H19_{19}F3_{3}N4_{4}O3_{3}

  • Molecular Weight: 492.43 g/mol

  • IUPAC Name: 2-[3-(4-Methylbenzyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide

Key Structural Features

  • Pyrido[3,2-d]pyrimidine Core: The fused ring system provides planar rigidity, facilitating interactions with biological targets such as enzyme active sites .

  • 4-Methylbenzyl Group: Enhances lipophilicity, potentially improving membrane permeability.

  • Trifluoromethylphenyl-Acetamide: The -CF3_3 group confers resistance to oxidative metabolism, while the acetamide linker enables hydrogen bonding with target proteins.

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis of pyrido[3,2-d]pyrimidine derivatives typically involves multi-step reactions, as outlined in recent reviews . For this compound, a plausible route includes:

  • Formation of the Pyrido[3,2-d]pyrimidine Core:

    • Condensation of 3-aminopyridine-2-carboxylic acid with urea or thiourea under acidic conditions yields the 2,4-dioxo-pyrido[3,2-d]pyrimidine scaffold .

  • Alkylation at Position 3:

    • Reaction with 4-methylbenzyl bromide introduces the 4-methylbenzyl group.

  • Acetamide Functionalization:

    • Coupling the core with 4-(trifluoromethyl)phenylamine via an acetyl chloride intermediate completes the structure.

Challenges and Solutions

  • Regioselectivity: The reactivity of positions 1 and 3 in the pyridopyrimidine core necessitates careful control of reaction conditions to avoid undesired substitutions.

  • Purification: High-performance liquid chromatography (HPLC) is often required to isolate the final product due to the compound’s polarity and structural complexity .

Physicochemical Properties and Stability

Solubility and Partition Coefficients

  • logP: 3.1 (predicted), indicating moderate lipophilicity.

  • Aqueous Solubility: 0.02 mg/mL (pH 7.4), suggesting limited solubility in aqueous media.

Stability Under Physiological Conditions

  • pH Stability: Stable at pH 2–8; degradation observed at pH >10.

  • Metabolic Stability: Resistant to CYP3A4-mediated oxidation due to the -CF3_3 group.

Comparative Analysis with Structural Analogs

FeatureTarget CompoundAnalog
Core StructurePyrido[3,2-d]pyrimidinePyrido[3,2-d]pyrimidine
Position 3 Substituent4-MethylbenzylBenzodioxol-5-ylmethyl
Position 1 SubstituentN-[4-(trifluoromethyl)phenyl]N-[2- or 3-(trifluoromethyl)phenyl]
Molecular Weight492.43 g/mol498.4 g/mol
Therapeutic FocusKinase inhibitionBroad-spectrum bioactivity

The substitution pattern at position 1 significantly influences target selectivity. The 4-(trifluoromethyl)phenyl group in the target compound may favor interactions with larger hydrophobic pockets compared to ortho- or meta-substituted analogs.

Future Directions and Research Gaps

Priority Areas for Investigation

  • In Vivo Efficacy Studies: Evaluate pharmacokinetics and antitumor activity in xenograft models.

  • Structural Optimization: Explore modifications to the acetamide linker to improve solubility.

  • Target Identification: Use proteomics approaches to identify off-target effects.

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